Methyl 2-(4-aminopyridin-3-yl)acetate
Description
Methyl 2-(4-aminopyridin-3-yl)acetate is a pyridine derivative characterized by a methyl acetate group attached to the 3-position of a 4-aminopyridine ring. This compound combines the electron-rich aromatic pyridine system with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-(4-aminopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3,(H2,9,10) |
InChI Key |
QUDZEBBYCVVGKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminopyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 4-aminopyridine and methyl chloroacetate under similar conditions. The choice of solvent and base can vary, but the overall reaction mechanism remains consistent.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-(4-aminopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between Methyl 2-(4-aminopyridin-3-yl)acetate and related compounds from the evidence:

Key Observations :
- Reactivity : The methyl ester group in the target compound allows for facile hydrolysis to carboxylic acids, unlike thioether- or phosphoryl-containing analogs, which exhibit distinct reactivity (e.g., sulfur participation in redox reactions) .
- Supramolecular Interactions: Unlike the hydroxyl-tetrazole derivative in , the target compound’s amino group may form intermolecular N–H⋯O/N hydrogen bonds, influencing crystal packing or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

